4-Formamido-1-benzylpiperidine

Description

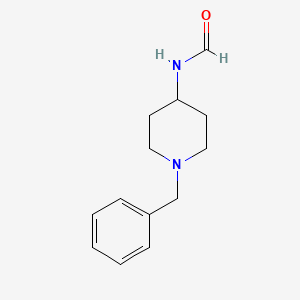

4-Formamido-1-benzylpiperidine is a piperidine derivative featuring a benzyl group at the 1-position and a formamido (NHCHO) substituent at the 4-position.

The compound’s piperidine core and benzyl group suggest applications in medicinal chemistry, particularly as a synthetic intermediate or pharmacophore. The formamido group may enhance hydrogen-bonding capacity or metabolic stability compared to simpler amines.

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)formamide |

InChI |

InChI=1S/C13H18N2O/c16-11-14-13-6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,14,16) |

InChI Key |

CXEJLCGIRISACP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1NC=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Properties

The table below highlights key differences among 4-Formamido-1-benzylpiperidine and related compounds:

Key Observations:

- Cbz protection (in 4-(Cbz-amino)-1-benzylpiperidine) increases molecular weight and stability, making it suitable for multi-step syntheses . Fluorophenyl/hydroxy substitutions (as in compounds) enhance lipophilicity and may improve blood-brain barrier penetration .

- Benzyl Group Modifications: Unmodified benzyl groups (as in 4-formamido and 4-amino derivatives) favor π-π interactions with aromatic residues in biological targets. Fluorinated or methoxy-substituted benzyl groups (e.g., 4-(4-fluorophenyl)piperidine in ) can alter electronic properties and metabolic stability .

4-Amino-1-benzylpiperidine (CAS 50541-93-0)

- Applications: Core structure in domperidone (anti-emetic) and indoramin (antihypertensive). The free amino group facilitates salt formation and enhances solubility .

- Limitations : Primary amines are prone to oxidation and metabolism, necessitating protective strategies in drug design.

4-(Cbz-amino)-1-benzylpiperidine (CAS 182223-53-6)

- Role in Synthesis : The Cbz group protects the amine during reactions, enabling selective deprotection in peptide and heterocycle synthesis .

- Comparison to 4-Formamido : Unlike formamido, Cbz is bulkier and requires catalytic hydrogenation for removal, which may limit its utility in sensitive reactions.

Fluorophenyl/Hydroxy Analogues ()

- Bioactivity : Fluorine atoms improve bioavailability and binding affinity to CNS targets. For example, 4-(4-fluorophenyl)piperidine derivatives are explored in antipsychotic drug candidates .

- Contrast with 4-Formamido : Fluorinated derivatives prioritize lipophilicity, whereas 4-formamido balances polarity and stability.

Preparation Methods

Reaction Mechanism and Catalytic System

This method exploits the carbonylation of 4-amino-1-benzylpiperidine using carbon monoxide (CO) under catalytic conditions. The process involves a gold-based catalyst, typically hydrochloro-auric acid or a phosphine-gold complex, which facilitates the insertion of CO into the N–H bond of the amine. The general reaction proceeds as follows:

Experimental Protocol

A mixture of 4-amino-1-benzylpiperidine (1 equiv), gold catalyst (0.5–2 wt%), and an aprotic solvent (e.g., toluene) is pressurized with CO (0.1–2 MPa) and heated to 80–150°C for 1–5 hours. The reaction is quenched by cooling and depressurization, followed by solvent evaporation and crystallization. This method achieves near-quantitative atom economy, with yields exceeding 90% under optimized conditions (100–120°C, 0.3–1 MPa CO, 2–4 hours).

Advantages:

Limitations:

-

Requires specialized equipment for high-pressure CO handling.

-

Gold catalysts entail higher upfront costs despite recyclability.

Microwave-Assisted N-Formylation Using 2-Formyl-1,3-dimethylimidazolium Iodide

Reagent Design and Chemoselectivity

This approach employs 2-formyl-1,3-dimethylimidazolium iodide as a formyl donor, leveraging microwave irradiation to accelerate the reaction. The ionic liquid reagent enhances electrophilicity at the formyl carbon, enabling rapid N-formylation of 4-amino-1-benzylpiperidine without metal catalysts:

Optimization and Scope

Reactions are conducted in solvent-free conditions or with dichloromethane, irradiated at 80–120°C for 10–30 minutes. Yields range from 53% to 96%, depending on steric hindrance and amine basicity. Sterically demanding substrates require higher temperatures (120°C) but retain excellent functional group tolerance.

Advantages:

-

Rapid Synthesis : Completion within 30 minutes versus hours in conventional methods.

-

Broad Substrate Compatibility : Effective for aliphatic, aromatic, and heterocyclic amines.

Traditional Acid-Catalyzed Formylation

Classical Approaches and Drawbacks

Early routes utilized formic acid or its derivatives (e.g., formic acetic anhydride) with acid catalysts like sulfuric acid. These methods suffer from prolonged reaction times (10–24 hours) and side reactions such as over-alkylation or decomposition:

Modern Revisions

Recent refinements replace corrosive acids with milder agents like Amberlyst-15 or polymer-supported sulfonic acids, reducing reaction times to 6–8 hours. However, yields remain moderate (60–75%) due to competing hydrolysis and byproduct formation.

Advantages:

-

Low Cost : Readily available reagents and equipment.

-

Familiarity : Well-established in academic laboratories.

Limitations:

-

Poor atom economy and environmental impact from acidic waste.

-

Limited suitability for electron-deficient amines.

Comparative Analysis of Synthetic Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.